molecular formula C9H5ClN4O B2672388 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile CAS No. 1956365-56-2

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile

Cat. No.: B2672388
CAS No.: 1956365-56-2
M. Wt: 220.62
InChI Key: XFGTZGGONFQBPU-UHFFFAOYSA-N
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Description

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile is a heterocyclic compound that features both an oxadiazole and a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile typically involves the formation of the oxadiazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.

Scientific Research Applications

4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

  • 4-(5-Methyl-1,2,4-oxadiazol-3-yl)picolinonitrile
  • 4-(5-(Bromomethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile
  • 4-(5-(Hydroxymethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile

Comparison: Compared to its analogs, 4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)picolinonitrile is unique due to the presence of the chloromethyl group, which can undergo specific reactions that other similar compounds cannot. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4O/c10-4-8-13-9(14-15-8)6-1-2-12-7(3-6)5-11/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGTZGGONFQBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C2=NOC(=N2)CCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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